2-Hexyloxy-benzamidine; hydrochloride

概要

説明

Molecular Structure Analysis

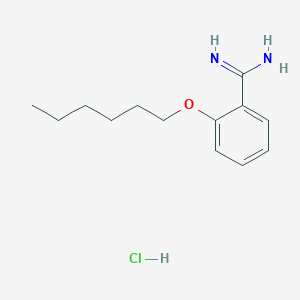

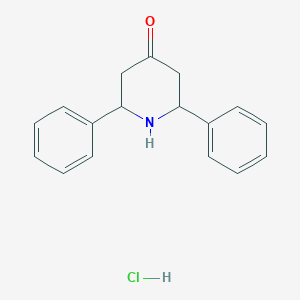

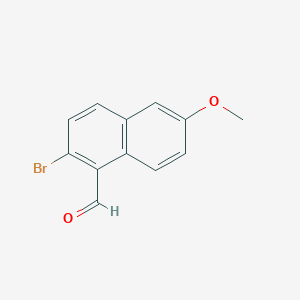

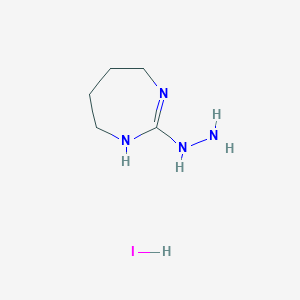

The molecular structure of 2-Hexyloxy-benzamidine; hydrochloride consists of 13 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Chemical Reactions Analysis

Benzamidinium compounds, which include 2-Hexyloxy-benzamidine; hydrochloride, have been found to hydrolyze at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .

Physical And Chemical Properties Analysis

Benzamidine Hydrochloride Hydrate, a related compound, is a powder solid with an appearance of off-white and odorless . It has a melting point range of 167 - 171 °C .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hexyloxy-benzamidine; hydrochloride:

Antimicrobial Research

2-Hexyloxy-benzamidine; hydrochloride has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Cancer Research

In cancer research, 2-Hexyloxy-benzamidine; hydrochloride is studied for its ability to inhibit certain enzymes that are overexpressed in cancer cells. By targeting these enzymes, it can potentially slow down or stop the proliferation of cancer cells, making it a promising compound for anticancer drug development .

Enzyme Inhibition Studies

This compound is used in enzyme inhibition studies due to its ability to bind to specific enzyme active sites. Researchers use it to understand the mechanisms of enzyme action and to develop inhibitors that can regulate enzyme activity in various diseases.

Neuroprotective Agents

2-Hexyloxy-benzamidine; hydrochloride is also explored for its neuroprotective properties. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Anti-inflammatory Research

The compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Material Science

In material science, 2-Hexyloxy-benzamidine; hydrochloride is used as a building block for synthesizing novel materials with unique properties. These materials can be used in various applications, including sensors, catalysts, and electronic devices.

Biomedical Applications

The compound is used in the development of biomedical materials, such as hydrogels and scaffolds for tissue engineering. Its biocompatibility and ability to promote cell adhesion and growth make it valuable in regenerative medicine.

Pharmaceutical Development

2-Hexyloxy-benzamidine; hydrochloride is studied for its potential use in pharmaceutical formulations. Its stability and solubility properties are advantageous for developing new drugs with improved efficacy and bioavailability.

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es A facile and efficient synthesis of benzimidazole as potential anticancer agents 2-Hexyloxy-benzamidine; hydrochloride | S3560239 | smolecule

作用機序

Target of Action

The primary target of 2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is trypsin . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes .

Mode of Action

2-Hexyloxy-benzamidine; hydrochloride interacts with trypsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction results in the modulation of trypsin’s function, leading to changes in the physiological processes it is involved in .

Result of Action

The molecular and cellular effects of 2-Hexyloxy-benzamidine; hydrochloride’s action primarily involve the inhibition of trypsin’s proteolytic activity . This can lead to changes in protein digestion and other trypsin-mediated physiological processes .

Action Environment

The action of 2-Hexyloxy-benzamidine; hydrochloride can be influenced by environmental factors such as pH. For instance, benzamidinium compounds, which include 2-Hexyloxy-benzamidine; hydrochloride, have been shown to hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs (e.g. t1/2 = 6 days at pH 11 and 15 hours at pH 13) .

Safety and Hazards

将来の方向性

Benzamidine derivatives have found widespread use in both medicinal and supramolecular chemistry . They have been used in the synthesis of metallo-organic compounds and have shown potential in the treatment of various diseases . Future research may focus on further exploring the potential applications of these compounds in various fields .

特性

IUPAC Name |

2-hexoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXTYLNQUNYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyloxy-benzamidine; hydrochloride | |

CAS RN |

57075-85-1 | |

| Record name | Benzenecarboximidamide, 2-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57075-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B3272574.png)

![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)